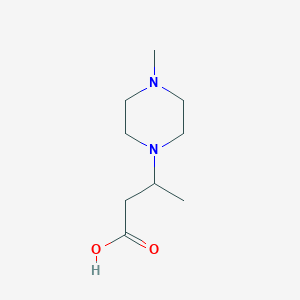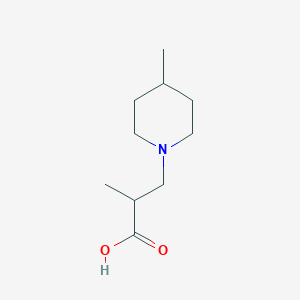![molecular formula C15H21N3O B1418967 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157387-37-5](/img/structure/B1418967.png)
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
“6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” is an organic compound. It has a molecular formula of C12H17N3O and a molecular weight of 219.28 . This compound is used in the synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists for treating and preventing migraine .
Physical And Chemical Properties Analysis
The compound “6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” has a predicted boiling point of 385.1±42.0 °C and a predicted density of 1.153±0.06 g/cm3 . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Efficient Synthesis Techniques :
- Rong et al. (2009) reported the efficient synthesis of a series of 6-amino-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to the requested chemical, under solvent-free conditions. This synthesis involved multicomponent reactions demonstrating the versatility and potential for scalable production of such compounds (Rong et al., 2009).
Synthetic Strategies for Functionalization :
- Balamurugan et al. (2011) described a one-pot synthesis method for novel tetrahydroisoquinolines, which are structurally related to the requested compound. This method emphasized the creation of new benzene rings, indicating the compound's utility in developing complex molecular architectures (Balamurugan et al., 2011).
Applications in Drug Synthesis :
- Cann et al. (2012) detailed the synthesis of a complex CGRP receptor antagonist, which includes a component structurally similar to the queried compound. This research highlights the compound's role in the synthesis of pharmaceutical agents targeting specific receptors (Cann et al., 2012).
Crystal Structure Analysis :
- Ullah and Stoeckli-Evans (2021) conducted a study on the crystal structure of a derivative of the compound. Their research provides insights into the molecular structure and potential interactions of such compounds, which is crucial for understanding their behavior in different environments (Ullah & Stoeckli-Evans, 2021).
Electrosynthesis Methods :
- Gall et al. (1997) explored the electrochemical cyanation of N-alkyl-substituted cyclic amines, including tetrahydroquinolines. This study indicates the potential for electrochemical methods in synthesizing and modifying compounds like the one (Gall et al., 1997).
Antibacterial and Antifungal Properties :
- Desai et al. (2021) synthesized and identified compounds structurally related to the queried compound that demonstrated significant antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2021).
Safety And Hazards
The safety information available indicates that “6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-8-6-12(7-9-18)16-13-3-4-14-11(10-13)2-5-15(19)17-14/h3-4,10,12,16H,2,5-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRRFWRUQJLTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



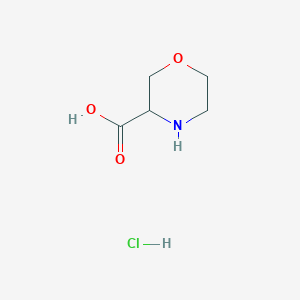
![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
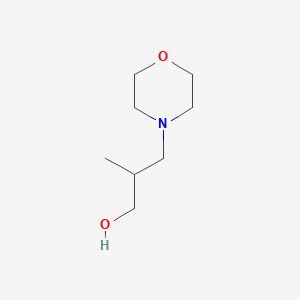
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
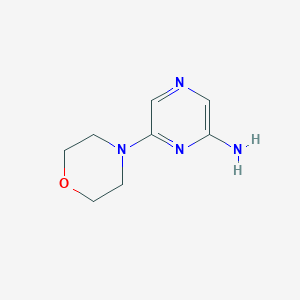
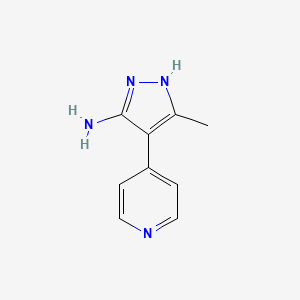

![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
